Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
“Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C17H20N6O and a molecular weight of 324.388. It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of this compound involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazine core, which is a six-membered ring containing two nitrogen atoms and four carbon atoms. Attached to this core are a piperazine ring and a tetrahydrocinnolin group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 324.388. Further details about its physical and chemical properties are not available in the resources.Scientific Research Applications
Chemical Synthesis and Methodology
Research on related compounds involves the development of synthetic methodologies for creating complex molecular structures. For example, studies on the synthesis of 2-substituted piperazines from orthogonally protected piperazines highlight innovative approaches in chemical synthesis. These methodologies facilitate the production of derivatives with potential applications in drug development and materials science (Clark & Elbaum, 2007).
Pharmacological Applications
Compounds with structural similarities to "Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone" have been explored for their pharmacological properties. For instance, novel σ1 receptor antagonists have been developed for pain management, highlighting the therapeutic potential of these compounds. The study demonstrates the importance of chemical modifications to enhance solubility and metabolic stability, critical factors for the development of new medications (Díaz et al., 2020).
Antimicrobial and Antifungal Activity
Derivatives of pyrazine and piperazine have been evaluated for their antibacterial and antifungal activities. Research indicates that certain modifications to these compounds can yield significant antimicrobial properties. These findings are crucial for the development of new therapeutic agents against resistant strains of bacteria and fungi (Sanjeeva et al., 2022).
Materials Science Applications
The development of functionalized magnetic nanoparticles for use as catalysts in the synthesis of complex organic compounds is an emerging area of research. These materials facilitate green chemistry approaches by enabling reactions under solvent-free conditions and utilizing microwave irradiation for energy efficiency (Taheri et al., 2021).
Future Directions
Properties
IUPAC Name |
pyrazin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c24-17(15-12-18-5-6-19-15)23-9-7-22(8-10-23)16-11-13-3-1-2-4-14(13)20-21-16/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCODSLTTFQUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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